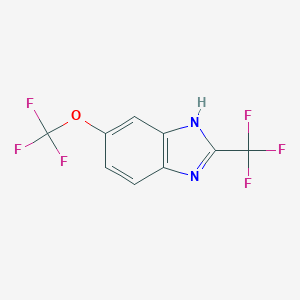

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a compound that belongs to the class of benzimidazoles, characterized by a benzene ring fused to an imidazole ring. It has unique properties due to the presence of trifluoromethyl groups.

Synthesis Analysis

The synthesis of benzimidazole derivatives like 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves cyclocondensation reactions. One common method involves the reaction of diamines with trifluoroacetic acid, as demonstrated in the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives (Hernández‐Luis et al., 2010). Another method includes the condensation of diamines or amino(thio)phenols with CF3CN (Lin et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using techniques like FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, was determined by X-ray crystallography, revealing details about its molecular geometry (Yu et al., 2004).

Aplicaciones Científicas De Investigación

Chemistry and Properties

Benzimidazole derivatives, including 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, exhibit a wide range of chemical behaviors and applications due to their unique structure. The literature review by Boča, Jameson, and Linert (2011) provides an extensive overview of the chemistry and properties of benzimidazole derivatives, including their preparation, protonated/deprotonated forms, complex compounds, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Therapeutic Potential

Benzimidazoles' therapeutic potential is vast, with applications across antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities. Babbar, Swikriti, and Arora (2020) highlight the pharmacological diversity of benzimidazole derivatives, pointing out their significant role in drug discovery and development for treating various diseases (Babbar, Swikriti, & Arora, 2020).

Biological Activities

The biological activities of benzimidazole derivatives are notably diverse, affecting multiple biological pathways and systems. Research into the synthesis of benzimidazole derivatives as anticancer agents shows promising avenues for cancer treatment, demonstrating their potential to act through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin disruption (Akhtar et al., 2019).

Agricultural and Veterinary Applications

Benzimidazole fungicides are significant in agriculture and veterinary medicine, acting as specific inhibitors of microtubule assembly. These studies provide insight into their mode of action, contributing to the development of new fungicides and anthelminthic drugs with enhanced effectiveness and specificity (Davidse, 1986).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Trifluoromethyl-containing compounds are known to be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Mode of Action

The mode of action of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .

Biochemical Pathways

The introduction of a trifluoromethyl group into sulfur-containing compounds significantly alters the biochemical properties of the molecules .

Result of Action

Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Propiedades

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZKRKIAKDGVOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)

![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)

![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)